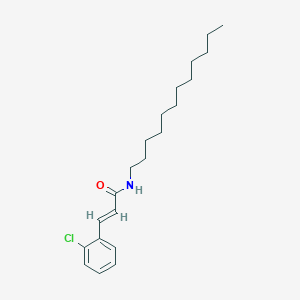![molecular formula C38H34N4O4 B330110 2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330110.png)
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-ethoxyphenyl-4-quinolinecarboxylic acid: This step involves the reaction of 4-ethoxyphenylamine with quinoline-4-carboxylic acid under acidic conditions to form the corresponding amide.
Coupling Reaction: The 4-ethoxyphenyl-4-quinolinecarboxylic acid is then coupled with 2-(4-ethoxyphenyl)ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The intermediate product is then reacted with 2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: The inhibition of these targets can lead to the modulation of various cellular processes, such as apoptosis, cell proliferation, and inflammation.
類似化合物との比較
Similar Compounds
2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride: A related compound with similar structural features but different functional groups.
2-(4-ethoxyphenyl)ethanol: A simpler compound with a similar ethoxyphenyl group but lacking the quinoline moiety.
Uniqueness
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE is unique due to its combination of ethoxyphenyl and quinoline moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C38H34N4O4 |
|---|---|
分子量 |
610.7 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)-N-[2-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C38H34N4O4/c1-3-45-27-17-13-25(14-18-27)35-23-31(29-9-5-7-11-33(29)41-35)37(43)39-21-22-40-38(44)32-24-36(42-34-12-8-6-10-30(32)34)26-15-19-28(20-16-26)46-4-2/h5-20,23-24H,3-4,21-22H2,1-2H3,(H,39,43)(H,40,44) |
InChIキー |
PDVUVWBZSNTTFV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)OCC |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {5-bromo-2-methoxy-4-[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B330027.png)
![5-[2-(benzyloxy)-5-bromo-3-iodobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B330028.png)
![Diethyl 5-{[4-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330029.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B330030.png)

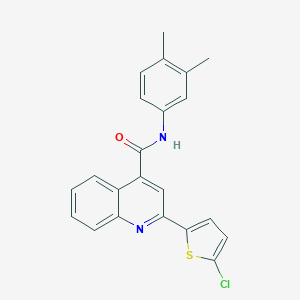
![2-(3-methoxyphenyl)-N-(4-{[4-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]methyl}cyclohexyl)-4-quinolinecarboxamide](/img/structure/B330037.png)
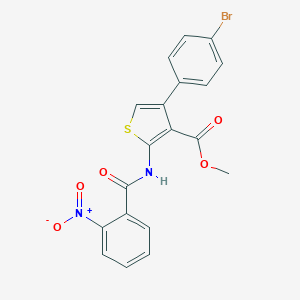
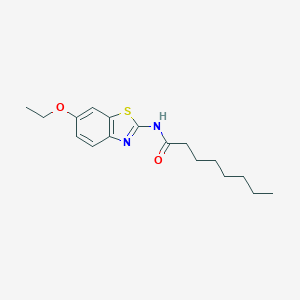
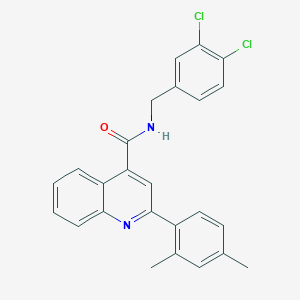
![Isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330046.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(2-thienyl)acrylamide](/img/structure/B330049.png)
![N-{2-[(3,3-diphenylpropanoyl)amino]-4-methylphenyl}-3,3-diphenylpropanamide](/img/structure/B330050.png)
